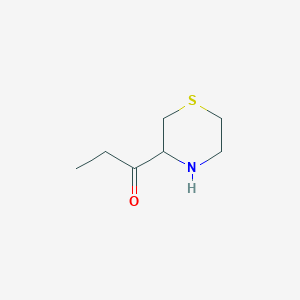

1-(Thiomorpholin-3-yl)propan-1-one

Beschreibung

Eigenschaften

Molekularformel |

C7H13NOS |

|---|---|

Molekulargewicht |

159.25 g/mol |

IUPAC-Name |

1-thiomorpholin-3-ylpropan-1-one |

InChI |

InChI=1S/C7H13NOS/c1-2-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3 |

InChI-Schlüssel |

CVYCJUWGYXZJCI-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C1CSCCN1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Synthesis via Nucleophilic Substitution

Overview:

The most straightforward approach involves nucleophilic substitution reactions where a thiomorpholine derivative reacts with a suitable halogenated precursor, typically a halogenated propanone.

- Starting Material: 3-Chloropropanone derivatives or 3-bromopropanone.

- Reagent: Thiomorpholine acts as a nucleophile.

- Reaction Conditions: Reactions are generally conducted in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) at elevated temperatures (80–120°C).

- Procedure:

- Dissolve 3-chloropropanone in the solvent.

- Add an excess of thiomorpholine.

- Stir under inert atmosphere (nitrogen or argon) to prevent oxidation.

- Reaction times vary from 4 to 12 hours depending on temperature and reagent concentrations.

- Post-reaction, the mixture is purified via column chromatography or recrystallization.

- Simplicity and relatively high yields (up to 75%).

- Suitable for scale-up with proper control of reaction parameters.

- Potential side reactions such as oligomerization.

- Handling of halogenated intermediates requires caution due to toxicity.

Multi-Step Synthesis via Intermediate Formation

Overview:

This approach involves the formation of a key intermediate, such as a thiolactone or thioether, followed by oxidation or ring-closure to form the target compound.

- Step 1: Synthesis of 3-mercaptopropanone via reduction of 3-chloropropanone with thiourea or Lawesson’s reagent.

- Step 2: Cyclization or coupling with morpholine derivatives in the presence of acid catalysts or coupling agents.

- Step 3: Final oxidation or substitution to introduce the thiomorpholine moiety.

- Huiling et al. describe a route where thiophene derivatives are converted to 3-chloropropanone intermediates, which are then reacted with thiomorpholine under basic conditions to afford the target compound.

- Flexibility in modifying intermediates.

- Better control over regioselectivity.

- Longer synthesis time.

- Multiple purification steps.

Catalytic and Green Chemistry Approaches

Recent innovations focus on environmentally friendly methods:

- Use of sulfonic acids as catalysts to reduce reaction times from 8 hours to 1–4 hours.

- Employing metal catalysis, such as rhodium or ruthenium complexes, to facilitate coupling reactions under milder conditions.

- Catalytic hydrogenation of precursors using transition metal catalysts in a polar solvent, enhancing selectivity and reducing by-products.

Summary of Research Findings

- Efficiency & Scalability: Nucleophilic substitution remains the most practical for industrial scale, especially with optimized conditions.

- Environmental Impact: Green chemistry approaches utilizing sulfonic acids and recyclable catalysts are gaining prominence.

- Reaction Optimization: Temperature control, choice of solvent, and catalyst selection are critical for maximizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Thiomorpholin-3-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiomorpholine derivatives with reduced carbonyl groups.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the carbonyl group, forming new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Amines or alcohols in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiomorpholine derivatives.

Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(Thiomorpholin-3-yl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 1-(Thiomorpholin-3-yl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Thiomorpholine vs. Thiophene Derivatives

1-(Thiophen-2-yl)propan-1-one Derivatives

- Structure: Replace the thiomorpholine ring with a thiophene (sulfur-containing aromatic ring).

- Synthesis : Prepared via Friedel-Crafts acylation using chloropropionyl chloride and AlCl₃ catalysis .

- Reactivity : Thiophene derivatives undergo coupling reactions with reagents like NHPI (N-hydroxyphthalimide), yielding products in 51–58% efficiency .

- Applications : Used in materials science and pharmaceutical intermediates due to aromatic stability and functional versatility.

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Structure: Features a hydroxyl and methylamino group instead of a ketone, attached to thiophene .

- Applications: Potential use in drug synthesis (e.g., naphthalenol derivatives), with controlled impurity profiles in pharmaceuticals .

Thiomorpholine vs. Oxazole Derivatives

1-(1,3-Oxazol-4-yl)propan-1-one

- Structure : Substitutes thiomorpholine with a 1,3-oxazole ring (oxygen and nitrogen-containing heterocycle) .

- Properties : The oxazole ring enhances polarity and hydrogen-bonding capacity compared to thiomorpholine, influencing solubility and bioavailability.

- Applications : Used in cheminformatics and drug design due to compatibility with computational modeling tools .

Cyclic and Fragrance-Related Ketones

Nerone (1-(2-methyl-5-isopropylcyclohex-2-enyl)propan-1-one)

Data Table: Key Comparative Metrics

*Yield inferred from similar Friedel-Crafts reactions (e.g., 91% for MPP in ).

Biologische Aktivität

1-(Thiomorpholin-3-yl)propan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a thiomorpholine ring, which contributes to its pharmacological properties. The synthesis typically involves the reaction of thiomorpholine with propanoyl chloride or through other synthetic routes that allow for the introduction of the thiomorpholine moiety.

Biological Activity Overview

The biological activity of this compound has been assessed across various studies, focusing primarily on its antibacterial and antifungal properties, as well as potential anticancer effects.

Antibacterial Activity

A significant area of research has been the compound's antibacterial effects. Studies have shown that derivatives of thiomorpholine exhibit promising activity against both Gram-positive and Gram-negative bacteria. For example, one study reported minimum inhibitory concentrations (MICs) for various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 4.5 |

| This compound | Escherichia coli | 8.0 |

| This compound | Pseudomonas aeruginosa | 16.0 |

These results indicate that the compound possesses moderate antibacterial activity, warranting further investigation into its mechanism of action and potential clinical applications .

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. A comparative study highlighted its efficacy against common fungal pathogens:

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 5.0 |

| This compound | Aspergillus niger | 10.0 |

The compound demonstrated significant antifungal activity, particularly against Candida albicans, suggesting its potential use in treating fungal infections .

Anticancer Potential

Research has also explored the anticancer properties of thiomorpholine derivatives. In vitro studies have indicated that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

These findings suggest that this compound may affect cancer cell viability through mechanisms that require further elucidation .

The mechanisms underlying the biological activities of this compound are not fully understood but may involve:

Antibacterial Mechanism:

The compound likely disrupts bacterial cell wall synthesis or alters membrane permeability, leading to cell lysis.

Antifungal Mechanism:

Similar to other antifungals, it may interfere with ergosterol biosynthesis or disrupt fungal cell wall integrity.

Anticancer Mechanism:

Potential pathways include induction of apoptosis or cell cycle arrest in cancer cells, possibly through modulation of signaling pathways involved in cell growth and survival .

Case Studies

Several case studies have highlighted the therapeutic potential of thiomorpholine derivatives in clinical settings. For instance, a study involving patients with resistant bacterial infections demonstrated improved outcomes when treated with formulations containing thiomorpholine-based compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Thiomorpholin-3-yl)propan-1-one, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous propanone derivatives (e.g., 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one) are synthesized using aldehydes and ketones in ethanol with catalysts like thionyl chloride . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (room temperature to reflux), and stoichiometric ratios of reagents to maximize yield and minimize byproducts.

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Answer : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) is effective for separating polar impurities. Recrystallization from ethanol or acetone is also used for final purification, as demonstrated in analogous syntheses of propanone derivatives .

Q. How can basic spectroscopic techniques (NMR, IR) confirm the identity of this compound?

- Answer :

- ¹H NMR : Look for signals corresponding to the thiomorpholine ring (δ 2.5–3.5 ppm for CH₂ groups adjacent to sulfur) and the propanone carbonyl (δ ~2.1 ppm for the ketone CH₃).

- IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the ketone group. Sulfur-containing moieties (C-S bonds) show absorption bands near 600–700 cm⁻¹ .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

- Answer : Single-crystal X-ray diffraction is critical for determining absolute configuration. For example, analogous compounds (e.g., 3-(1H-benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one) were resolved using SHELXL refinement, with R factors < 0.05 ensuring accuracy . Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts.

Q. What experimental strategies mitigate instability of this compound under oxidative or reductive conditions?

- Answer : Stability studies under varying pH, temperature, and light exposure are essential. For instance, thiomorpholine derivatives are prone to oxidation (forming sulfoxides/sulfones) or reduction (yielding alcohols/alkanes). Controlled atmospheres (e.g., nitrogen for air-sensitive steps) and additives like antioxidants (e.g., BHT) can stabilize the compound during synthesis/storage .

Q. How should researchers address contradictions between synthetic yields and analytical data (e.g., HPLC purity vs. NMR integration)?

- Answer : Cross-validate analytical methods:

- HPLC : Use reverse-phase columns (C18) with UV detection to quantify impurities (e.g., unreacted thiomorpholine).

- NMR : Integrate proton signals to assess molar ratios of byproducts. Discrepancies may arise from non-UV-active impurities, requiring LC-MS for comprehensive analysis .

Methodological Notes

- Structural Validation : Use software like PLATON or Olex2 to check for crystallographic disorders or twinning, especially if SHELXL refinement produces high R-values .

- Reaction Optimization : Design of Experiments (DoE) approaches (e.g., factorial design) can systematically evaluate solvent, catalyst, and temperature effects .

- Data Reproducibility : Document all synthetic steps (e.g., equivalents, reaction time) and raw spectral data to ensure reproducibility, as minor variations in thiomorpholine reactivity can alter outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.